molecular formula C21H13Br2ClN2 B10911559 3,5-bis(3-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole

3,5-bis(3-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole

Cat. No.: B10911559
M. Wt: 488.6 g/mol
InChI Key: UBQCUGGZXGSLFM-UHFFFAOYSA-N
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Description

3,5-bis(3-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of two bromophenyl groups at positions 3 and 5, and a chlorophenyl group at position 1 of the pyrazole ring. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,5-bis(3-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with bromophenyl and chlorophenyl groups.

    Bromination and Chlorination: The introduction of bromine and chlorine atoms can be achieved through electrophilic aromatic substitution reactions. Bromine and chlorine sources, such as bromine and thionyl chloride, are used under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods:

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and chlorophenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the pyrazole ring or the halogen substituents. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of corresponding phenols or quinones.

    Reduction: Formation of dehalogenated pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

3,5-bis(3-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole is used as a building block in organic synthesis

Biology:

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its halogenated aromatic rings make it a useful tool in the investigation of halogen bonding in biological systems.

Medicine:

The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structure can be modified to enhance biological activity and selectivity towards specific molecular targets.

Industry:

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and electronic materials.

Comparison with Similar Compounds

Similar Compounds:

  • 3,5-bis(4-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole
  • 3,5-bis(3-chlorophenyl)-1-(2-bromophenyl)-1H-pyrazole
  • 3,5-bis(3-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole

Comparison:

3,5-bis(3-bromophenyl)-1-(2-chlorophenyl)-1H-pyrazole is unique due to the specific positions of the bromine and chlorine atoms on the aromatic rings. This arrangement influences its chemical reactivity, biological activity, and physical properties. Compared to similar compounds, it may exhibit different binding affinities, solubility, and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H13Br2ClN2

Molecular Weight

488.6 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-1-(2-chlorophenyl)pyrazole

InChI

InChI=1S/C21H13Br2ClN2/c22-16-7-3-5-14(11-16)19-13-21(15-6-4-8-17(23)12-15)26(25-19)20-10-2-1-9-18(20)24/h1-13H

InChI Key

UBQCUGGZXGSLFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br)Cl

Origin of Product

United States

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